molecular formula C8H9NS B1614481 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole CAS No. 5424-42-0

5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole

Cat. No. B1614481
CAS RN: 5424-42-0
M. Wt: 151.23 g/mol
InChI Key: LOVPHNWWHPFNOB-UHFFFAOYSA-N
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Description

Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .


Synthesis Analysis

Thiophene derivatives are synthesized by various methods. The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The structures and molecular properties of thiophene derivatives were obtained using a DFT-D3 (B3LYP (+D3)) approach in conjunction with the 6-311G (d,p) basis set .


Chemical Reactions Analysis

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors .


Physical And Chemical Properties Analysis

Thiophene is a colorless liquid with a benzene-like odor . In most of its reactions, it resembles benzene . Compounds analogous to thiophene include furan (C4H4O), selenophene (C4H4Se) and pyrrole (C4H4NH), which each vary by the heteroatom in the ring .

Scientific Research Applications

Ethynylation in Heterocycles

  • Research Focus : The ethynylation of 2-(thiophen-2-yl)pyrroles with acylbromoacetylenes in Al2O3 medium.
  • Key Finding : This process affords 5-(thiophen-2-yl)-2-acylethynylpyrroles, showcasing the potential for synthesizing complex heterocyclic structures (Sobenina et al., 2014).

Electrochromic Devices

  • Research Focus : Synthesis of polymers with thiophen-2-yl-pyrrole for electrochromic device applications.
  • Key Finding : These polymers demonstrate suitability for electrochromic devices due to their favorable electronic transitions and switching abilities (Variş et al., 2006).

Polymer Films and Electrochromic Properties

  • Research Focus : Investigation of polymer films based on thiophen-2-yl-pyrrole derivatives and their electrochromic properties.
  • Key Finding : The films exhibit fast switching time, reasonable optical contrast, and good coloration efficiency, indicating potential in electrochromic devices (Hu et al., 2019).

Chemiluminogens

  • Research Focus : Study of chemiluminescent properties in compounds containing thiophen-2-yl-pyrrole.
  • Key Finding : Enhanced chemiluminescence in the presence of specific catalysts, suggesting applications in biochemical and analytical fields (Algi et al., 2017).

Polymer Solar Cells

  • Research Focus : Use of thiophen-2-yl-pyrrole-based polymers as electron transport layers in polymer solar cells.
  • Key Finding : Improved power conversion efficiency, indicating the potential for enhancing solar cell performance (Hu et al., 2015).

Pharmacophore and Molecular Docking

  • Research Focus : Synthesis of pyrrole derivatives for antitubercular agents.
  • Key Finding : Moderate to good antitubercular activity and structure-activity relationship insights, pointing towards pharmaceutical applications (Joshi et al., 2015).

Safety and Hazards

Thiophene is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed .

Future Directions

Thiophene-based analogs have been fascinated by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on the development of novel thiophene derivatives with enhanced biological activities.

properties

IUPAC Name

5-thiophen-2-yl-3,4-dihydro-2H-pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NS/c1-3-7(9-5-1)8-4-2-6-10-8/h2,4,6H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVPHNWWHPFNOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30279308
Record name 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5424-42-0
Record name 5424-42-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12213
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-(Thiophen-2-yl)-3,4-dihydro-2H-pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30279308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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